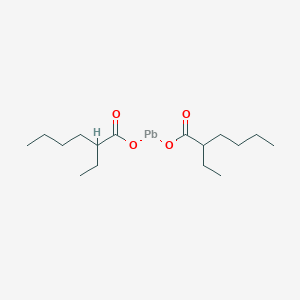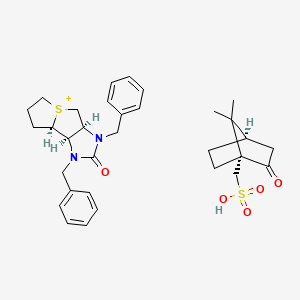
(+)-Trimethaphan Camphorsulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(+)-Trimethaphan Camphorsulfonate is a chemical compound that belongs to the class of camphorsulfonic acid derivatives. It is known for its use in various scientific and industrial applications, particularly in the field of medicine. This compound is a salt formed from the combination of trimethaphan and camphorsulfonic acid, and it exhibits unique properties that make it valuable in different research and practical contexts.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (+)-Trimethaphan Camphorsulfonate typically involves the reaction of trimethaphan with camphorsulfonic acid. The process begins with the preparation of camphorsulfonic acid, which is achieved through the sulfonation of camphor using sulfuric acid and acetic anhydride . The resulting camphorsulfonic acid is then reacted with trimethaphan under controlled conditions to form the desired camphorsulfonate salt.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This involves precise control of temperature, reaction time, and the use of high-quality reagents to achieve consistent results.
Análisis De Reacciones Químicas
Types of Reactions
(+)-Trimethaphan Camphorsulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the chemical structure of the compound.
Substitution: Substitution reactions involve the replacement of certain functional groups within the molecule.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can result in the formation of various substituted camphorsulfonate compounds.
Aplicaciones Científicas De Investigación
(+)-Trimethaphan Camphorsulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a resolving agent for chiral amines and other cations. This makes it valuable in the synthesis of enantiomerically pure compounds.
Biology: The compound is utilized in studies involving molecular interactions and protein folding due to its unique chemical properties.
Industry: It finds applications in the production of various industrial chemicals and materials, where its unique properties are leveraged for specific processes.
Mecanismo De Acción
The mechanism of action of (+)-Trimethaphan Camphorsulfonate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. This can lead to various physiological and biochemical responses, depending on the context in which the compound is used. The exact molecular targets and pathways involved can vary, but they typically include key proteins and enzymes that play a role in the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to (+)-Trimethaphan Camphorsulfonate include:
(1S)-(+)-Ammonium 10-Camphorsulfonate: Used in similar applications, particularly in chiral resolution.
Sodium Camphorsulfonate: Another camphorsulfonate salt with comparable properties.
Uniqueness
What sets this compound apart from these similar compounds is its specific combination of trimethaphan and camphorsulfonic acid, which imparts unique chemical and pharmacological properties. This makes it particularly valuable in certain pharmaceutical and industrial applications where these specific properties are required.
Propiedades
Fórmula molecular |
C32H41N2O5S2+ |
|---|---|
Peso molecular |
597.8 g/mol |
Nombre IUPAC |
(1R,2R,6S)-3,5-dibenzyl-8-thionia-3,5-diazatricyclo[6.3.0.02,6]undecan-4-one;[(1R,4R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid |
InChI |
InChI=1S/C22H25N2OS.C10H16O4S/c25-22-23(14-17-8-3-1-4-9-17)19-16-26-13-7-12-20(26)21(19)24(22)15-18-10-5-2-6-11-18;1-9(2)7-3-4-10(9,8(11)5-7)6-15(12,13)14/h1-6,8-11,19-21H,7,12-16H2;7H,3-6H2,1-2H3,(H,12,13,14)/q+1;/t19-,20-,21-,26?;7-,10+/m11/s1 |
Clave InChI |
HALWUDBBYKMYPW-LPBNHLMZSA-N |
SMILES isomérico |
CC1([C@@H]2CC[C@@]1(C(=O)C2)CS(=O)(=O)O)C.C1C[C@@H]2[C@H]3[C@@H](C[S+]2C1)N(C(=O)N3CC4=CC=CC=C4)CC5=CC=CC=C5 |
SMILES canónico |
CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C.C1CC2C3C(C[S+]2C1)N(C(=O)N3CC4=CC=CC=C4)CC5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


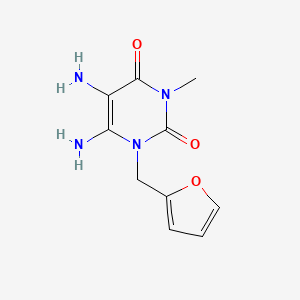

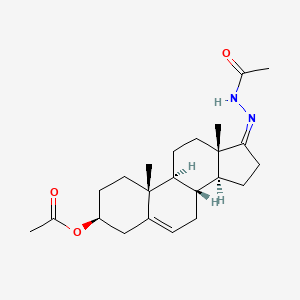
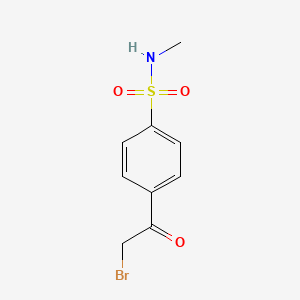
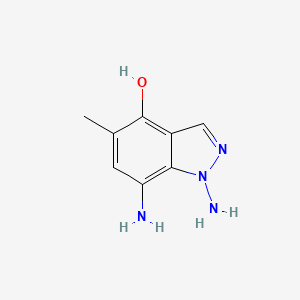
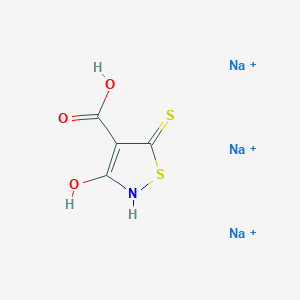


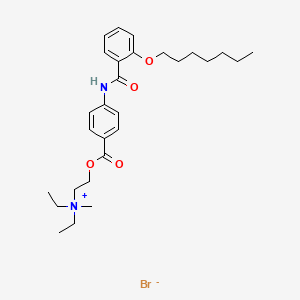
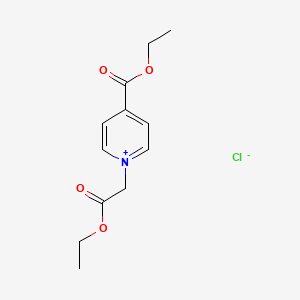
![3-(2-Deoxy-Beta-D-erythro-pentofuranosyl)-3,5-dihydropyrimido[1,2-a]purine-6,10-dione](/img/structure/B13406329.png)
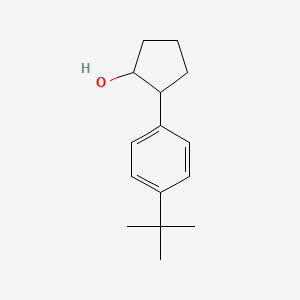
![(2E)-2-[(8S,9S,10R,13S,14S)-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ylidene]propanoic acid](/img/structure/B13406349.png)
